4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H10N4·2HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target the atp-binding sites of proteins .
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in the function of the target proteins .
Biochemical Pathways
It’s worth noting that similar compounds have been found to have anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
It’s known that similar compounds have shown very low solubility in different media and poor intrinsic clearance values in both mice and human microsomes .
Result of Action
Similar compounds have been found to have noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amines under controlled conditions. One common method includes the cyclization of pyrazole with an amine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
- 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is unique due to its specific structural features that allow it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQJNCGXXPUOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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